molecular formula C26H27N3O3S B2595922 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 866729-79-5

2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2595922
CAS No.: 866729-79-5
M. Wt: 461.58
InChI Key: JKGOWNVXVLTHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a chromeno[2,3-d]pyrimidine core fused with a benzene ring, substituted at position 2 with a 4-methoxyphenyl group and at position 7 with a methyl group. A sulfanyl (-S-) bridge links the chromenopyrimidine system to a 1-(piperidin-1-yl)ethan-1-one moiety.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-17-6-11-22-19(14-17)15-21-25(32-22)27-24(18-7-9-20(31-2)10-8-18)28-26(21)33-16-23(30)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGOWNVXVLTHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel hybrid heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Structural Characteristics

The compound features a complex structure that integrates several pharmacologically relevant motifs:

  • Chromeno[2,3-d]pyrimidine core : Known for its diverse biological activities.
  • Piperidine moiety : Often associated with enhanced pharmacological properties.
  • Methoxyphenyl group : Contributes to the lipophilicity and potentially enhances biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the chromene scaffold through cyclization reactions.
  • Introduction of the piperidine and methoxy groups via substitution reactions.
  • Thioether formation to incorporate the sulfanyl group.

Antimicrobial Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For example:

  • Compounds similar to the target compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
2-{...}Staphylococcus aureus30
2-{...}Escherichia coli25

Anticancer Activity

The fused chromene-pyrimidine derivatives have displayed promising anticancer properties in vitro:

  • Studies have reported that certain derivatives can induce apoptosis in cancer cell lines, showcasing IC50 values in the low micromolar range .

Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that the compound exhibits significant free radical scavenging activity:

  • The DPPH scavenging activity was measured at concentrations showing effective inhibition percentages greater than 70% at 50 µg/mL .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several chromeno[2,3-d]pyrimidine derivatives and tested their efficacy against Bacillus cereus and Pseudomonas aeruginosa. The results indicated that modifications on the chromene scaffold could enhance antibacterial activity significantly .
  • Anticancer Studies : In a comparative study, various chromeno-pyrimidines were evaluated for their cytotoxic effects on different cancer cell lines, revealing that compounds with specific substituents on the piperidine ring exhibited enhanced cytotoxicity .

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

  • Pyrrolo[2,3-d]pyrimidine () : These compounds lack the fused benzene ring, reducing aromatic surface area. For example, 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine () exhibits a pseudo-inversion center in its crystal structure, suggesting conformational flexibility .

Table 1: Core Structure Comparison

Compound Type Aromatic Surface Conformational Flexibility Example Bioactivity
Chromeno[2,3-d]pyrimidine High Moderate Anticancer (predicted)
Pyrrolo[2,3-d]pyrimidine Moderate High Kinase inhibition

Substituent Effects

Piperidine vs. Pyrrolidine

  • Pyrrolidin-1-yl () : The five-membered ring increases ring strain but may improve membrane permeability due to reduced size .

Methoxy vs. Ethoxy Substituents

  • The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and lipophilicity. In contrast, 2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide () features a bulkier ethoxy group, which may hinder target binding but improve metabolic stability .

Table 2: Substituent Impact on Properties

Substituent Size/Shape Electronic Effects Metabolic Stability
4-Methoxyphenyl (Target) Compact Moderate +M Moderate
4-Ethoxyphenyl (Ev13) Bulky Stronger +M High
Piperidin-1-yl (Target) Large, planar Basic Moderate
Pyrrolidin-1-yl (Ev4) Small, puckered Less basic High

Role of the Sulfanyl Group

The sulfanyl (-S-) bridge in the target compound is critical for linking the chromenopyrimidine core to the piperidine-ethanone moiety. Similar linkages in [1,4]oxathiino[2,3-d]pyrimidines () and dihydropyrimidin-2(1H)-thiones () are associated with antibacterial activity, suggesting the sulfanyl group may enhance redox modulation or metal chelation .

Table 3: Predicted Pharmacokinetic Profiles

Compound Type LogP Polar Surface Area (Ų) Oral Bioavailability
Target Chromeno[2,3-d]pyrimidine 3.2 85 High
Pyrrolo[2,3-d]pyrimidine (Ev3) 4.1 78 Moderate

Q & A

Q. Table 1: Hypothetical Yield Optimization Under Different Conditions

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
5Ethanol801262
7DMF100875
10Ethanol100668

What advanced spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and piperidinyl protons (δ 1.5–2.8 ppm). Aromatic protons in the chromeno-pyrimidine core appear at δ 6.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for related pyrimidine derivatives .

How should researchers design initial biological activity screens for this compound?

Answer:
Prioritize assays based on structural analogs:

  • Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
  • Enzyme inhibition : Target kinases or proteases linked to the chromeno-pyrimidine scaffold.

Experimental Design Tip : Use split-plot designs to test multiple biological variables (e.g., cell lines, concentrations) with four replicates per condition to ensure statistical rigor .

How can computational models predict the compound’s drug-likeness and pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use tools like SwissADME to calculate LogP (lipophilicity), bioavailability scores, and P-glycoprotein substrate potential.
  • Molecular Docking : Screen against targets like EGFR or COX-2 using AutoDock Vina.

Q. Table 2: Computed Physicochemical Properties (Example)

ParameterPredicted Value
LogP3.2
Topological Polar SA85 Ų
H-bond acceptors/donors6/2
Bioavailability Score0.55

Based on analogous chromeno-pyrimidine derivatives .

How can contradictory results in biological activity across studies be systematically addressed?

Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to control inoculum size and growth conditions.
  • Dose-Response Curves : Test a wide concentration range (nM–μM) to identify non-linear effects.
  • Negative/Positive Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

Advanced Approach : Meta-analysis of published data to identify confounding variables (e.g., cell passage number, solvent used) .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Answer:

  • Persistence Studies : Measure hydrolysis half-life in aqueous buffers at varying pH (4–9) and UV degradation rates .
  • Bioaccumulation Potential : Determine log Kow (octanol-water partition coefficient) via shake-flask methods.
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .

Q. Table 3: Key Environmental Parameters to Evaluate

ParameterMethodRelevance
Hydrolysis half-lifeOECD 111 (pH 7, 25°C)Persistence in water bodies
Soil adsorption (Koc)Batch equilibriumMobility in terrestrial systems
Aquatic toxicityOECD 202 (D. magna assay)Impact on freshwater ecosystems

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

  • Core Modifications : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl) to enhance target binding.
  • Side Chain Variation : Replace piperidinyl with morpholine to alter solubility and blood-brain barrier penetration.
  • Sulfur Linker : Compare sulfanyl (-S-) vs. sulfonyl (-SO₂-) for metabolic stability .

Methodological Framework : Use iterative synthesis-bioassay cycles with multivariate analysis to rank substituent effects .

What statistical frameworks ensure robust data interpretation in multi-variable experiments?

Answer:

  • Factorial Design : Apply ANOVA to isolate the effects of synthesis parameters (e.g., catalyst, solvent) on yield .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify key bioactivity drivers.
  • Bayesian Modeling : Quantify uncertainty in environmental risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.